5-Chloro-2-methylaniline
Overview
Description
5-Chloro-2-methylaniline: is an organic compound with the molecular formula C₇H₈ClN . It is also known by other names such as 2-Amino-4-chlorotoluene and 5-Chloro-o-toluidine . This compound is a colorless or light brown liquid after melting and has a mild fishy odor . It is used as a versatile building block in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylaniline can be achieved through several methods. One common method involves the hydrogenation reduction of 4-chloro-2-nitrotoluene. The process includes dissolving a polysulfide in water, stirring, adding an ammonium salt, heating while controlling the temperature at 30-105°C, and dropwise addition of 4-chloro-2-nitrotoluene for the reaction . After the reaction is complete, the organic phase is separated, washed with water to neutrality, and distilled under vacuum to collect the desired fractions .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the nitration of toluene to produce a mixture of nitrotoluenes, followed by the separation of the ortho isomer and subsequent hydrogenation to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form different amines.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of different amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
5-Chloro-2-methylaniline is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylaniline involves its interaction with various molecular targets and pathways. It can act as an intermediate in the synthesis of other compounds, influencing biological pathways through its derivatives. The specific molecular targets and pathways depend on the nature of the synthesized derivatives and their intended applications .
Comparison with Similar Compounds
- 2-Chloro-5-methylaniline
- 4-Chloro-2-methylaniline
- 2-Amino-4-chlorotoluene
- 5-Chloro-o-toluidine
Comparison: 5-Chloro-2-methylaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in the synthesis of certain dyes and biologically active molecules .
Properties
IUPAC Name |
5-chloro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZOMWDJOLIVQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020287 | |
Record name | 5-Chloro-2-methylaniline | |
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Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Grayish-white solid; [HSDB] Low melting solid; mp = 20-22 deg C; [MSDSonline] | |
Record name | 5-Chloro-o-toluidine | |
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Boiling Point |
237 °C AT 722 MM HG | |
Record name | 5-CHLORO-O-TOLUIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2062 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN HOT ALCOHOL | |
Record name | 5-CHLORO-O-TOLUIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2062 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.04 [mmHg] | |
Record name | 5-Chloro-o-toluidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
GRAYISH-WHITE SOLID | |
CAS No. |
95-79-4 | |
Record name | 5-Chloro-2-methylaniline | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=95-79-4 | |
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Record name | 5-Chloro-o-toluidine | |
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Record name | 5-Chloro-2-methylaniline | |
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Record name | Benzenamine, 5-chloro-2-methyl- | |
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Record name | 5-Chloro-2-methylaniline | |
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Record name | 5-chloro-o-toluidine | |
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Record name | 5-CHLORO-O-TOLUIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 5-CHLORO-O-TOLUIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2062 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
26 °C | |
Record name | 5-CHLORO-O-TOLUIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2062 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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